Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride
Overview
Description
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a phenylpropanoate moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 3-(4-aminophenyl)-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)-2-phenylpropanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(4-aminophenyl)-2-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-aminophenyl)-2-phenylbutanoate: Similar structure but with an additional carbon in the propanoate chain.
Uniqueness
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is unique due to the presence of both an amino group and a phenylpropanoate moiety, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKVVZGPVQHQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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